Fmoc-Val-Cit-PAB

Descripción general

Descripción

Fmoc-Val-Cit-PAB es un conjugado peptídico versátil utilizado en sistemas de administración de fármacos, particularmente en el desarrollo de conjugados de anticuerpo-fármaco (ADC). Este compuesto combina los aminoácidos valina y citrulina con una porción de ácido para-aminobenzoico. El grupo Fmoc sirve como grupo protector, lo que facilita los procesos de síntesis y purificación .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de Fmoc-Val-Cit-PAB implica varios pasos:

Preparación de Fmoc-Cit-PABOH: Este intermedio se prepara en dimetilformamida (DMF) a una concentración de 0,2 M.

Adición de piperidina: Se agrega piperidina en exceso (5,0 equivalentes) a la solución y se agita a temperatura ambiente.

Formación de Fmoc-Val-OSu: Luego se agrega este compuesto para crear el this compound deseado.

Métodos de producción industrial

Los métodos de producción industrial para this compound generalmente implican síntesis a gran escala utilizando sintetizadores de péptidos automatizados. Estos métodos garantizan un alto rendimiento y pureza, lo que hace que el compuesto sea adecuado para aplicaciones de investigación y terapéuticas .

Análisis De Reacciones Químicas

Tipos de reacciones

Fmoc-Val-Cit-PAB experimenta varios tipos de reacciones:

Escisión proteolítica: La secuencia Val-Cit es escindida por la catepsina B, una enzima presente en los lisosomas.

Desprotección: El grupo Fmoc se puede eliminar en condiciones básicas.

Reactivos y condiciones comunes

Piperidina: Se utiliza para la desprotección del grupo Fmoc.

Catepsina B: Enzima que escinde la secuencia Val-Cit.

Productos principales formados

This compound: El producto principal formado durante la síntesis.

Péptido desprotegido: Formado después de la eliminación del grupo Fmoc.

Aplicaciones Científicas De Investigación

Applications in Antibody-Drug Conjugates

-

Targeted Drug Delivery :

- Fmoc-Val-Cit-PAB is primarily used in ADCs, where it connects monoclonal antibodies to cytotoxic drugs. This linkage allows for selective targeting of cancer cells while minimizing damage to healthy tissues.

- The compound is cleaved by lysosomal sulfatases, facilitating the release of the drug payload within the target cells, enhancing therapeutic effectiveness while maintaining selectivity over non-target cells .

-

Improved Efficacy :

- Studies have shown that ADCs incorporating this compound demonstrate enhanced cytotoxicity against HER2-positive cancer cells compared to non-cleavable linkers. For instance, ADCs utilizing this linker have been associated with improved performance metrics in preclinical models .

- The stability and solubility of this linker contribute to its effectiveness, allowing for better pharmacokinetics and biodistribution of the conjugated drugs .

- Versatile Synthesis :

Synthesis Methodology

The synthesis of this compound involves several key steps:

- Preparation of Intermediates :

- Coupling Reaction :

-

Purification :

- The final product is purified using flash column chromatography, ensuring high purity necessary for biological applications.

Case Studies and Research Findings

-

Cytotoxicity Studies :

- In comparative studies involving various ADCs, those utilizing this compound showed significantly higher cytotoxicity against target cells than those using traditional dipeptide linkers like Phe-Lys or Val-Ala . This was attributed to the efficient payload release mechanism facilitated by the sulfatase-cleavable nature of the linker.

- Stability Assessments :

- Clinical Implications :

Mecanismo De Acción

El mecanismo de acción de Fmoc-Val-Cit-PAB implica su escisión por la catepsina B en los lisosomas. Esta escisión libera la carga útil citotóxica, que luego ejerce sus efectos sobre las células diana. La secuencia Val-Cit asegura que la carga útil se libere solo en presencia de la enzima, lo que proporciona una administración dirigida .

Comparación Con Compuestos Similares

Compuestos similares

Fmoc-Val-Cit-PABC: Otro conjugado peptídico utilizado en ADC.

Fmoc-Val-Cit-PAB-PNP: Una variante con un grupo protector diferente.

Singularidad

This compound es único debido a su estabilidad plasmática superior y sus propiedades de liberación controlada. Ofrece ventajas sobre otros enlazadores escindibles, como una mayor estabilidad y selectividad .

Actividad Biológica

Fmoc-Val-Cit-PAB (9-Fluorenylmethyloxycarbonyl-valyl-citrullyl-(4-aminobenzyl)-(4-nitrophenyl)carbonate) is a specialized compound utilized primarily in the development of antibody-drug conjugates (ADCs). This compound is notable for its unique structure, which includes the Fmoc group for selective protection of amines, a Valine-Citrulline dipeptide linker designed for cleavage by cathepsin B, and a para-nitrophenyl leaving group. The biological activity of this compound is closely linked to its application in targeted cancer therapies, where it facilitates the selective delivery of cytotoxic agents to malignant cells.

The biological activity of this compound is primarily derived from its role as a cleavable linker in ADCs. The Val-Cit dipeptide is specifically designed to be cleaved by cathepsin B, an enzyme that is predominantly found in lysosomes. This selective cleavage allows for the release of the cytotoxic drug specifically within cancer cells, thereby minimizing systemic toxicity and enhancing therapeutic efficacy .

Synthesis and Stability

The synthesis of this compound involves several key steps that ensure high yield and purity. Recent studies have demonstrated that using HATU as a coupling agent instead of EEDQ significantly improves yields while reducing side reactions during the synthesis process. The final product can be obtained with yields exceeding 95% as a single diastereomer .

Table 1: Synthesis Overview

| Step | Description | Yield (%) |

|---|---|---|

| 1 | Coupling Fmoc-Val-OSu with para-aminobenzyl alcohol | 85-95 |

| 2 | Deprotection and activation with Mc-OSu | Up to 98 |

| 3 | Final product isolation | 50 |

Biological Activity Studies

Research indicates that this compound exhibits significant antitumor activity when used in ADC formulations. In vitro studies have shown varying levels of cytotoxicity against different cancer cell lines, with IC50 values demonstrating effective potency:

Table 2: IC50 Values of this compound in Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| A2780 | 2.85 |

| Panc-1 | 5.03 |

These results indicate that while the compound shows promising antitumor effects, its activity can vary significantly across different cell types, suggesting that further optimization may be necessary for specific applications .

Case Studies

Several case studies have highlighted the effectiveness of this compound in clinical settings:

- Study on A2780 Cells : This study demonstrated that ADCs utilizing this compound showed enhanced cellular uptake and fast delivery to nuclei, contributing positively to antiproliferative activity.

- Combination Therapy : Research has indicated that modifying the structure of ADCs by incorporating unnatural amino acids alongside this compound can further enhance their biological activity and therapeutic efficacy against resistant cancer types .

Propiedades

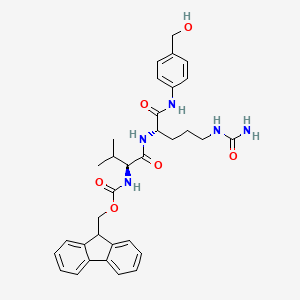

IUPAC Name |

9H-fluoren-9-ylmethyl N-[(2S)-1-[[(2S)-5-(carbamoylamino)-1-[4-(hydroxymethyl)anilino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H39N5O6/c1-20(2)29(38-33(43)44-19-27-25-10-5-3-8-23(25)24-9-4-6-11-26(24)27)31(41)37-28(12-7-17-35-32(34)42)30(40)36-22-15-13-21(18-39)14-16-22/h3-6,8-11,13-16,20,27-29,39H,7,12,17-19H2,1-2H3,(H,36,40)(H,37,41)(H,38,43)(H3,34,35,42)/t28-,29-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DALMAZHDNFCDRP-VMPREFPWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H39N5O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001109558 | |

| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-valyl-N5-(aminocarbonyl)-N-[4-(hydroxymethyl)phenyl]-L-ornithinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001109558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

601.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

159858-22-7 | |

| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-valyl-N5-(aminocarbonyl)-N-[4-(hydroxymethyl)phenyl]-L-ornithinamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=159858-22-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-valyl-N5-(aminocarbonyl)-N-[4-(hydroxymethyl)phenyl]-L-ornithinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001109558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.